N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide

Mitochondrial Proteostasis Presequence Protease (PreP/PITRM1) Amyloid-β Degradation

For researchers probing mitochondrial proteostasis or the tumor microenvironment, inconsistent target engagement from generic FAP/PREP probes introduces significant experimental variability. N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide is a rigorously characterized, patent-anchored dual inhibitor that directly addresses this challenge. - Achieves a PREP IC50 of 398 nM, delivering 4.5-fold greater potency than the comparator SP-13786, which reduces DMSO solvent exposure in dose-response assays[reference:0]. - Exhibits a balanced FAP:PREP selectivity ratio (~1:9.5) and >130-fold selectivity for FAP over DPP9, enabling single-agent interrogation of both targets while minimizing DPP9-related off-target liabilities. - The well-defined o-tolyl substituent (XLogP3 ≈ 2.5) provides a reliable scaffold for medicinal chemistry optimization, avoiding halogen-associated metabolic risks found in higher-lipophilicity analogs.

Molecular Formula C20H23N3O2
Molecular Weight 337.423
CAS No. 2034339-31-4
Cat. No. B2390119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide
CAS2034339-31-4
Molecular FormulaC20H23N3O2
Molecular Weight337.423
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(=O)NCC2=CC(=NC=C2)N3CCCC3=O
InChIInChI=1S/C20H23N3O2/c1-15-5-2-3-6-17(15)8-9-19(24)22-14-16-10-11-21-18(13-16)23-12-4-7-20(23)25/h2-3,5-6,10-11,13H,4,7-9,12,14H2,1H3,(H,22,24)
InChIKeyNUXZQKWZKJQCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

o-Tolyl Propanamide Identity & Target Profile


N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide (CAS 2039339-31-4) is a synthetic small-molecule inhibitor belonging to the propanamide class, characterized by a 2-oxopyrrolidine-substituted pyridine core linked to an o-tolyl group. This compound has been identified as an inhibitor of mitochondrial presequence protease (PreP/PITRM1), a key enzyme involved in mitochondrial proteostasis and amyloid-β degradation. It is also annotated in patent families (e.g., US11504364, US9346814) as a fibroblast activation protein (FAP) and prolyl oligopeptidase (PREP) modulator. The compound's dual-target engagement profile distinguishes it from single-target chemical probes and warrants careful evaluation in procurement decisions for mitochondrial biology or oncology programs [1][2].

Dual PREP/FAP inhibitor Enables mitochondrial proteostasis and tumor microenvironment co-targeting studies.
Patent-anchored reference compound Structure disclosed in US11504364, US9346814 families; supports procurement traceability.
Research tool for pathway studies Suitable for amyloid-β degradation pathway and stromal FAP-dependent signaling investigation.

o-Tolyl Propanamide: Irreplaceable by Analogs


The N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide scaffold exhibits a steep structure-activity relationship (SAR) where seemingly conservative substitutions—such as replacing the ortho-tolyl group with a 2,6-dichlorophenyl or 2-bromophenyl moiety—can drastically alter target engagement profiles. The o-tolyl group confers a specific balance of lipophilicity and steric volume that is critical for the dual PREP/FAP inhibition phenotype; related analogs with bulkier or more electron-withdrawing substituents may lose potency at one or both targets [1]. Substituting the 2-oxopyrrolidine ring or the pyridin-4-ylmethyl linker can disrupt the hydrogen-bonding network required for binding within the catalytic chamber of presequence protease, as evidenced by the ≥4.5-fold weaker PREP IC50 of the comparator SP-13786 (UAMC-1110) . Therefore, generic substitution without rigorous comparative validation poses a significant risk of selecting a compound with an altered target selectivity profile, potentially compromising experimental reproducibility and lead series development.

Substituent Ortho-tolyl group is critical for dual PREP/FAP inhibition; bulkier or electron-withdrawing substituents may shift target engagement profiles.
Linker 2-Oxopyrrolidine-pyridine linker participates in specific hydrogen-bond network; modification may alter selectivity and binding mode.
Comparator SP-13786 (UAMC-1110) exhibits substantially different PREP potency; direct substitution without validation may not reproduce the reported dual inhibition profile.

o-Tolyl Propanamide Differentiation Evidence


PREP Inhibitory Potency vs. SP-13786

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide inhibits recombinant human presequence protease (PreP) with an IC50 of 398 nM. In contrast, the structurally distinct FAP/PREP inhibitor SP-13786 (UAMC-1110, CHEMBL3233842) exhibits a significantly weaker PREP IC50 of 1,800 nM (1.8 µM) under comparable enzymatic assay conditions. This represents a ~4.5-fold improvement in PREP inhibitory potency for the o-tolyl propanamide compound [1].

PREP Potency vs. SP-13786
Cross-study comparable
Target IC50 398 nM; Comparator SP-13786 IC50 1,800 nM (≈4.5-fold difference)
Reported higher PREP inhibitory potency; supports potency comparison context.
Recombinant human PREP enzymatic assay; verify in intended model.
Mitochondrial Proteostasis Presequence Protease (PreP/PITRM1) Amyloid-β Degradation

FAP/PREP Dual Inhibition Profile

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide demonstrates potent dual inhibition of both FAP (IC50 = 42 nM in U87MG cell-based assay) and PREP (IC50 = 398 nM, recombinant human enzyme). The comparator SP-13786 (UAMC-1110, CHEMBL3233842) is an exceptionally potent FAP inhibitor (IC50 = 3.2 nM) but a substantially weaker PREP inhibitor (IC50 = 1,800 nM), yielding a FAP:PREP selectivity ratio of ~1:560. In contrast, the o-tolyl propanamide compound exhibits a FAP:PREP selectivity ratio of ~1:9.5, indicating a balanced dual-target profile rather than extreme selectivity for one target [1]. This profile may be advantageous for applications where simultaneous modulation of stromal FAP and mitochondrial PREP is desired.

FAP/PREP Dual Inhibition
Cross-study comparable
FAP IC50 42 nM (cell), PREP 398 nM; SP-13786 FAP 3.2 nM, PREP 1,800 nM
Balanced dual-target profile vs. highly FAP-selective comparator; may support co-targeting studies.
FAP assay: U87MG cells; PREP: recombinant enzyme. Confirm in relevant cell models.
Fibroblast Activation Protein (FAP) Prolyl Oligopeptidase (PREP) Tumor Microenvironment Dual Inhibition

DPP9 Selectivity Over FAP

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide exhibits an IC50 of 5,500 nM against human dipeptidyl peptidase 9 (DPP9), a closely related prolyl peptidase family member. When compared to its FAP IC50 of 42 nM (cellular) and PREP IC50 of 398 nM (enzymatic), this corresponds to a >130-fold selectivity window over DPP9 and a ~14-fold selectivity window over PREP, establishing that the compound does not broadly inhibit all prolyl peptidases. DPP9 inhibition is associated with immunotoxicity and neonatal lethality in animal models, so this selectivity profile is a critical safety-relevant parameter for in vivo or translational studies [1][2].

DPP9 Selectivity Window
Supporting evidence
DPP9 IC50 5,500 nM; >130-fold over FAP, ~14-fold over PREP
Reported selectivity window against DPP9 antitarget; informs safety-related endpoint review.
Recombinant enzyme data; cell-based DPP9 counter-screens recommended.
Dipeptidyl Peptidase 9 (DPP9) Selectivity Profiling Prolyl Peptidase Family Safety Pharmacology

o-Tolyl vs. Dichlorophenyl Physicochemical Profile

The o-tolyl (2-methylphenyl) substituent on the propanamide chain distinguishes N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide from the closely related 2,6-dichlorophenyl analog (CAS 2310096-68-3). The o-tolyl group provides a calculated XLogP3 value of approximately 2.5, compared to 2.9 for the 2,6-dichlorophenyl analog—a difference of ~0.4 log units that translates to roughly a 2.5-fold difference in predicted n-octanol/water partition coefficient. Lower lipophilicity is associated with improved aqueous solubility and reduced nonspecific protein binding, which can enhance free fraction availability in cellular and biochemical assays. Additionally, the absence of chlorine atoms eliminates potential metabolic liabilities (e.g., glutathione conjugation at the ortho positions) that may affect the dichlorophenyl analog [1][2].

o-Tolyl vs. Dichlorophenyl
Class-level inference
Predicted XLogP3 ≈ 2.5 (o-tolyl); 2,6-dichlorophenyl analog ≈ 2.9; no halogen substituents
Lower predicted lipophilicity, absence of halogen-related metabolic liabilities.
Calculated properties; experimental logP and solubility to verify.
Structure-Activity Relationship (SAR) Lipophilicity o-Tolyl Substituent Physicochemical Properties

Patent-Anchored Chemical Identity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide is explicitly exemplified or referenced as a reference compound in multiple US patent families (US11504364, US9346814, US20240335569, US20240382629) focused on FAP and prolyl peptidase inhibitors. This patent linkage ensures that the compound's exact chemical structure, stereochemistry, and synthetic route are publicly disclosed and traceable, reducing procurement risks associated with ambiguous chemical identity, batch-to-batch variability, or infringement concerns that may arise with non-patent-associated analogs. In contrast, many close structural analogs (e.g., 2-bromophenyl or 2,6-dichlorophenyl variants) appear only in vendor catalogs without supporting patent or literature characterization [1][2].

Patent-Anchored Identity
Supporting evidence
Exemplified in US11504364, US9346814, US20240335569, US20240382629
Patent-linked identity supports procurement traceability and structural fidelity.
Vendor-independent documentation; verify batch-specific COA.
Patent-Enabled Research Tool Chemical Identity Traceability Procurement Confidence

o-Tolyl Propanamide Application Scenarios


PreP-Targeted Amyloid-β Degradation

With its superior PREP IC50 of 398 nM (4.5-fold more potent than SP-13786), this compound is optimal for dose-response studies investigating presequence protease-mediated amyloid-β clearance in neuronal models. The lower working concentration reduces solvent (DMSO) exposure and minimizes off-target effects at higher doses, enabling cleaner mechanistic dissection of mitochondrial proteostasis pathways relevant to Alzheimer's disease [1].

Tumor Microenvironment FAP/PREP Co-Inhibition

In cancer models where both stromal FAP-expressing fibroblasts and mitochondrial PreP contribute to tumor progression, the compound's balanced FAP:PREP selectivity (~1:9.5) uniquely enables single-agent interrogation of both targets, unlike FAP-selective inhibitors (e.g., SP-13786 at 1:560 ratio) that require combination treatments to engage PreP [1].

DPP9 Selectivity & Safety Profiling

The compound's established >130-fold selectivity for FAP over DPP9 (IC50 5,500 nM) and 14-fold selectivity for PREP over DPP9 provides researchers with a characterized selectivity tool for designing DPP9-sparing experiments. This is essential for in vivo pharmacology where DPP9 inhibition is a known liability, enabling confident attribution of phenotypic effects to FAP/PREP engagement rather than off-target DPP9 activity [1].

o-Tolyl Pharmacophore SAR Optimization

As a patent-anchored reference compound with a well-defined o-tolyl substituent (XLogP3 ≈ 2.5), this molecule serves as an ideal starting point for medicinal chemistry campaigns exploring substituent effects on dual FAP/PREP activity, solubility, and metabolic stability. Its lower lipophilicity compared to dichlorophenyl analogs (ΔXLogP3 ≈ -0.4) offers a baseline for optimizing pharmacokinetic properties without introducing halogen-associated metabolic liabilities [1].

Application
Selection Property
Validation Focus
Amyloid-β degradation pathway studies
PREP inhibitory potency context
PREP enzyme assay endpoint response; DPP9 selectivity review
Stromal FAP & mitochondrial PREP co-targeting
Balanced FAP:PREP inhibition profile
Dual-target engagement in cellular models; off-target kinase/protease profiling
DPP9-sparing in vivo pharmacology
Established DPP9 selectivity context
DPP9 activity monitoring; safety-related endpoint review
Medicinal chemistry SAR optimization
Patent-anchored o-tolyl scaffold, calculated lipophilicity profile
Experimental logP, solubility, and metabolic stability assessment
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